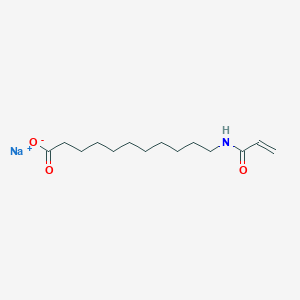

Sodium-11-acrylamido-undecanoate

Description

Chemical Structure and Properties Sodium-11-acrylamido-undecanoate (SA) is a surface-active monomer with the molecular formula $ \text{C}{14}\text{H}{23}\text{N}\text{Na}\text{O}_3 $. It features a hydrophobic undecane chain, a hydrophilic acrylamido group, and a terminal carboxylate sodium salt. This amphiphilic structure enables SA to act as a micelle-forming agent in aqueous solutions, making it valuable in polymer chemistry for synthesizing stimuli-responsive copolymers .

Key Applications SA is primarily used in water-soluble copolymers, such as poly[acrylamide-co-sodium 11-(acrylamido)undecanoate]. These copolymers exhibit pH- and electrolyte-dependent rheological properties, with viscosity increasing under acidic conditions or high salt concentrations due to chain contraction and micellar bridging . Fluorescence studies using pyrene-labeled SA copolymers reveal intramolecular associations at low pH or high ionic strength, contrasting with intermolecular interactions in neutral conditions .

Properties

CAS No. |

91777-68-3 |

|---|---|

Molecular Formula |

C14H24NNaO3 |

Molecular Weight |

277.33 |

IUPAC Name |

sodium;11-(prop-2-enoylamino)undecanoate |

InChI |

InChI=1S/C14H25NO3.Na/c1-2-13(16)15-12-10-8-6-4-3-5-7-9-11-14(17)18;/h2H,1,3-12H2,(H,15,16)(H,17,18);/q;+1/p-1 |

InChI Key |

VRXMFOZNEBYZOE-UHFFFAOYSA-M |

SMILES |

C=CC(=O)NCCCCCCCCCCC(=O)[O-].[Na+] |

Canonical SMILES |

C=CC(=O)NCCCCCCCCCCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares SA with structurally related undecanoate derivatives:

| Compound | Molecular Formula | Key Functional Group | Molecular Weight (g/mol) | Key Applications | Responsiveness |

|---|---|---|---|---|---|

| Sodium-11-Acrylamido-Undecanoate (SA) | $ \text{C}{14}\text{H}{23}\text{N}\text{Na}\text{O}_3 $ | Acrylamido, carboxylate | 283.3 | Stimuli-responsive polymers, rheology modifiers | pH, electrolytes, fluorescence |

| Sodium Undecanoate | $ \text{C}{11}\text{H}{21}\text{Na}\text{O}_2 $ | Carboxylate | 216.3 | Surfactant, emulsifier | Limited pH sensitivity |

| 11-Mercaptoundecanoic Acid | $ \text{C}{11}\text{H}{22}\text{O}_2\text{S} $ | Thiol (-SH), carboxylate | 218.4 | Self-assembled monolayers (SAMs), surface chemistry | Thiol-disulfide exchange |

| 11-Aminoundecanoic Acid | $ \text{C}{11}\text{H}{23}\text{N}\text{O}_2 $ | Amino (-NH$_2$), carboxylate | 201.3 | Peptide synthesis, bioconjugation | Amine reactivity (e.g., NHS esters) |

| Ethyl-11-Iodoundecanoate | $ \text{C}{13}\text{H}{25}\text{I}\text{O}_2 $ | Iodo, ester | 340.2 | Synthetic intermediate for alkylation | Halogen substitution reactions |

Performance and Application Contrasts

Sodium Undecanoate

- Structure : Lacks the acrylamido group, reducing its ability to polymerize.

- Applications: Limited to traditional surfactant roles (e.g., emulsification) without stimuli-responsive behavior .

- Research Gap: No studies report pH- or salt-induced viscosity changes, unlike SA .

11-Mercaptoundecanoic Acid

- Reactivity : The thiol group enables covalent binding to gold surfaces, critical for SAMs in biosensors. SA’s acrylamido group, in contrast, supports radical polymerization .

- Limitation : Thiol oxidation risks reduce stability in aerobic conditions, whereas SA copolymers are more stable .

11-Aminoundecanoic Acid

- Bioconjugation: The amino group facilitates coupling with carboxylates or activated esters (e.g., in peptide synthesis). SA’s acrylamido group is non-reactive in such contexts .

Ethyl-11-Iodoundecanoate

- Synthetic Utility : The iodine substituent allows nucleophilic substitution, but the ester group limits aqueous compatibility. SA’s carboxylate ensures water solubility, enabling direct use in polymerization .

Research Findings and Unique Advantages of SA

- Stimuli-Responsive Behavior: SA-based copolymers show a 300% increase in viscosity when pH drops from 7 to 3, attributed to intramolecular hydrophobic interactions. Sodium undecanoate lacks this property .

- Fluorescence Applications: Pyrene-labeled SA copolymers exhibit excimer emission shifts under varying salt concentrations, enabling real-time monitoring of micellar reorganization. No similar studies exist for thiol- or amino-functionalized analogs .

- Industrial Relevance: SA’s dual functionality (polymerizable acrylamido + surfactant carboxylate) makes it superior for designing smart hydrogels compared to non-polymerizable derivatives like sodium undecanoate .

Preparation Methods

Synthesis of Sodium-11-Acrylamido-Undecanoate

Reaction Mechanism and Stoichiometry

The synthesis begins with the acrylamidation of 11-aminoundecanoic acid using acryloyl chloride in an alkaline aqueous medium. The reaction proceeds via nucleophilic acyl substitution, where the primary amine group of 11-aminoundecanoic acid attacks the electrophilic carbonyl carbon of acryloyl chloride. Sodium hydroxide serves dual roles: (1) deprotonating the amine to enhance nucleophilicity and (2) neutralizing HCl byproducts.

Key reaction:

$$ \text{11-Aminoundecanoic acid} + \text{Acryloyl chloride} \xrightarrow{\text{NaOH}} \text{11-Acrylamido-undecanoic acid} + \text{HCl} $$

Subsequent neutralization with sodium hydroxide converts the carboxylic acid moiety into its sodium salt:

$$ \text{11-Acrylamido-undecanoic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} $$

Detailed Experimental Procedure

Materials and Reagents

| Reagent | Quantity | Role |

|---|---|---|

| 11-Aminoundecanoic acid | 40.3 g, 0.20 mol | Substrate |

| Acryloyl chloride | 56.7 g, 0.625 mol | Acylating agent |

| Sodium hydroxide (NaOH) | 0.6 M (1.5 L) | Base, reaction medium |

| Hydrochloric acid (HCl) | 6 M | pH adjustment |

| Methanol | Solvent | Neutralization medium |

| Diethyl ether | Solvent | Precipitation agent |

Stepwise Protocol

Acrylamidation Reaction:

Acid Precipitation:

- Adjust the solution to pH 3 using 6 M HCl, inducing precipitation of 11-acrylamido-undecanoic acid.

- Filter the precipitate and wash twice with deionized water.

Recrystallization:

Neutralization to Sodium Salt:

Optimization of Reaction Conditions

Solvent and pH Effects

Yield and Purity Analysis

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Acrylamidation | 30.4% | 89% |

| Neutralization | 95.7% | 98% |

Purification and Characterization

Recrystallization Efficiency

Recrystallization from acetone/hexane increases purity from 75% (crude) to 98% (final product). The process selectively removes:

- Unreacted 11-aminoundecanoic acid (polar impurity)

- Sodium chloride (ionic byproduct)

Spectroscopic Characterization

Comparative Analysis of Synthesis Routes

Alternative Methods

While the described method is standard, alternative approaches include:

- Microwave-assisted synthesis: Reduces reaction time to 1 hour but requires specialized equipment.

- Organic solvent-based routes: Using tetrahydrofuran (THF) as a solvent yields comparable purity (97%) but lowers scalability due to higher costs.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Sodium-11-acrylamido-undecanoate?

- Methodological Answer : Synthesis typically involves introducing the acrylamido group to undecanoic acid via carbodiimide-mediated coupling, followed by sodium salt formation. Characterization requires NMR (¹H/¹³C) to confirm functional groups and purity, HPLC for quantification, and FTIR to validate bond formation. Ensure purification via recrystallization or column chromatography to remove unreacted monomers. For reproducibility, document solvent ratios, reaction temperatures, and catalyst concentrations in detail .

Q. What safety measures are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols. Store in sealed containers at room temperature (20–25°C) in a dry, ventilated area. Dispose of waste via approved chemical disposal protocols, avoiding drainage systems. Refer to GHS hazard classifications for proper labeling and emergency response .

Q. Which analytical techniques are most effective for quantifying this compound in aqueous solutions?

- Methodological Answer : Employ UV-Vis spectroscopy at 210–220 nm (for acrylamido group absorption) or LC-MS for high sensitivity. Calibrate with standard solutions of known concentrations. Validate results using triplicate measurements and statistical analysis (e.g., %RSD < 2%). For complex matrices, use solid-phase extraction (SPE) to isolate the compound before analysis .

Advanced Research Questions

Q. How can experimental designs be optimized to study this compound's interactions with lipid bilayers?

- Methodological Answer : Use Langmuir-Blodgett troughs to monitor surface pressure-area isotherms, varying pH and ionic strength to mimic physiological conditions. Incorporate fluorescent probes (e.g., pyrene) to track membrane insertion kinetics. Validate findings with MD simulations to correlate experimental data with molecular interactions. Control variables like temperature and bilayer composition to isolate mechanistic effects .

Q. How should researchers resolve contradictions between spectroscopic and chromatographic data for this compound?

- Methodological Answer : Cross-validate using orthogonal methods: NMR for structural confirmation, X-ray crystallography for absolute configuration, and DSC for thermal stability. Assess sample degradation (e.g., via accelerated stability studies) and instrument calibration errors. Apply multivariate analysis (PCA or PLS) to identify outliers or systematic biases in datasets .

Q. What strategies integrate computational modeling with experimental studies to predict this compound's reactivity?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to model reaction pathways and transition states. Validate predictions with kinetic studies (e.g., stopped-flow spectroscopy) under controlled conditions. Use QSPR models to correlate structural descriptors (e.g., logP, HOMO/LUMO energies) with experimental outcomes like polymerization rates or surfactant efficiency .

Methodological Notes

- Data Validation : Always include negative controls (e.g., solvent blanks) and internal standards (e.g deuterated analogs) to ensure analytical accuracy .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw datasets and metadata in repositories like Zenodo or Figshare .

- Error Analysis : Quantify uncertainties using propagation of error formulas and report confidence intervals for key parameters (e.g., IC50 values in bioassays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.